molecular formula C11H11Br2FO B592644 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone CAS No. 1373350-57-2

1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone

Cat. No.: B592644
CAS No.: 1373350-57-2
M. Wt: 338.014
InChI Key: IZIMFGUEKSOQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is an organic compound with the molecular formula C11H11Br2FO and a molecular weight of 338.01 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a pentanone backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone typically involves the bromination of 1-(2-fluorophenyl)-pentan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-1-(2-chlorophenyl)-pentan-2-one
  • 1,5-Dibromo-1-(2-methylphenyl)-pentan-2-one
  • 1,5-Dibromo-1-(2-nitrophenyl)-pentan-2-one

Uniqueness

1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1,5-dibromo-1-(2-fluorophenyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2FO/c12-7-3-6-10(15)11(13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIMFGUEKSOQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)CCCBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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